molecular formula C11H10Cl2O3 B1530441 1-(2,3-Dichlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone CAS No. 1263366-04-6

1-(2,3-Dichlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone

Cat. No.: B1530441
CAS No.: 1263366-04-6
M. Wt: 261.1 g/mol
InChI Key: MJTAHNIRUBBCBD-UHFFFAOYSA-N
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Description

1-(2,3-Dichlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone is a synthetic organic compound featuring a dichlorinated phenyl ring attached to an ethanone moiety, which is further substituted with a 1,3-dioxolane acetal group.

Properties

IUPAC Name

1-(2,3-dichlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2O3/c12-8-3-1-2-7(11(8)13)9(14)6-10-15-4-5-16-10/h1-3,10H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTAHNIRUBBCBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CC(=O)C2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501204076
Record name Ethanone, 1-(2,3-dichlorophenyl)-2-(1,3-dioxolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501204076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263366-04-6
Record name Ethanone, 1-(2,3-dichlorophenyl)-2-(1,3-dioxolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263366-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(2,3-dichlorophenyl)-2-(1,3-dioxolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501204076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(2,3-Dichlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic potential based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dichlorophenyl derivatives with dioxolane precursors. The reaction conditions often include the use of catalysts to enhance yield and purity. For instance, dioxolane derivatives have been synthesized using salicylaldehyde and various diols under optimized conditions, resulting in high yields and enantiomeric purity .

Antimicrobial Properties

Research has shown that compounds containing the 1,3-dioxolane moiety exhibit significant antimicrobial activity. A study focusing on the biological activity of 1,3-dioxolanes demonstrated that they possess excellent antifungal properties against Candida albicans and notable antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antimicrobial Activity of Dioxolane Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus625–1250 µg/mL
This compoundCandida albicansEffective at lower concentrations
Other Dioxolane DerivativesPseudomonas aeruginosaVariable MICs

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of chlorine substituents enhances the antifungal potency of dioxolane derivatives. Specifically, a combination of oxime groups and multiple chlorine atoms has been shown to increase efficacy against pathogenic fungi .

Case Studies

Several case studies have explored the biological activity of related compounds. One notable study investigated new polyazole derivatives derived from 2-(2,4-dichlorophenyl)-1,3-dioxolane. These derivatives were tested for their antifungal activity against various pathogens, revealing that some compounds exhibited effectiveness comparable to established antifungal agents like ketoconazole .

Another significant study highlighted the antibacterial effects of synthesized dioxolanes against a range of bacterial strains. The results indicated that modifications in the dioxolane structure could lead to enhanced antibacterial activity .

Comparison with Similar Compounds

Structural Analogues with Dichlorophenyl Substituents
Compound Name Substituent Positions Functional Group Molecular Weight Key Properties/Applications References
1-(2,4-Dichlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone 2,4-dichloro 1,3-dioxolane N/A Discontinued product (synthesis intermediate)
1-(2,5-Dichlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone 2,5-dichloro 1,3-dioxolane 275.12 (calc.) Structural analog; discontinued
1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone 2,4-dichloro 1,2,4-triazole N/A Antifungal activity (synthesized via SNAr)
1-(3,4-Dichlorophenyl)-2-(methylsulfonyl)ethanone 3,4-dichloro Methylsulfonyl 267.11 Potential electrophilic reactivity

Key Observations :

  • Functional Group Impact : The dioxolane acetal improves stability compared to free ketones, whereas triazole or methylsulfonyl groups introduce distinct electronic and hydrogen-bonding properties .

Key Observations :

  • Antifungal Activity : Triazole-containing analogs (e.g., ) target fungal CYP51, suggesting that heterocyclic groups are critical for this activity, unlike the dioxolane group in the target compound.
Physicochemical Properties
Compound Name Solubility Stability LogP (Predicted) Synthesis Route
1-(2,3-Dichlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone Moderate (dioxolane enhances lipophilicity) Acid-labile (acetal hydrolysis) ~2.8 Acetal protection of ketone
1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone Low (heterocyclic) Stable under neutral pH ~3.1 SNAr alkylation
1-(3,4-Dichlorophenyl)-2-(methylsulfonyl)ethanone Low Oxidatively stable ~2.5 Sulfonation of ethanone

Key Observations :

  • The dioxolane group in the target compound likely increases lipophilicity (higher LogP) compared to polar triazole or sulfonyl analogs, impacting blood-brain barrier penetration .
  • Acidic conditions may hydrolyze the dioxolane acetal to regenerate the ketone, necessitating careful formulation .

Key Observations :

  • Discontinued analogs (e.g., ) may reflect synthesis challenges or toxicity concerns, underscoring the need for rigorous safety profiling of the target compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-Dichlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone
Reactant of Route 2
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1-(2,3-Dichlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone

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